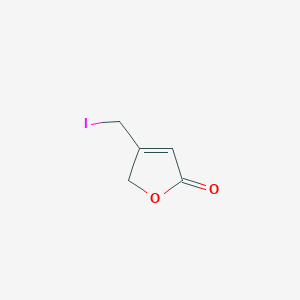

4-(Iodomethyl)-2,5-dihydrofuran-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(Iodomethyl)-2,5-dihydrofuran-2-one" is a halogenated furan derivative that is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of the iodomethyl group makes it a versatile intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of halogenated furanones, such as "4-(Iodomethyl)-2,5-dihydrofuran-2-one," can be achieved through several methods. One efficient approach is the sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids with iodine or copper halides, which yields 4-halo-5-hydroxyfuran-2(5H)-ones in moderate to good yields . Another method involves the cyclization of olefinic dicarbonyl compounds using (diacetoxyiodo)benzene and halotrimethylsilane, leading to 5-halomethyl-4,5-dihydrofurans . Additionally, the iodocyclization of bis(homoallylic) alcohols has been used to synthesize halogenated tetrahydrofurans, which can be further functionalized .

Molecular Structure Analysis

The molecular structure of halogenated furanones, including "4-(Iodomethyl)-2,5-dihydrofuran-2-one," is characterized by the presence of a five-membered furan ring with various substituents. The structure of these compounds has been established through X-ray single-crystal diffraction studies, which provide detailed information about the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Halogenated furanones are reactive intermediates that can undergo a variety of chemical reactions. For instance, the 5-iodomethyl derivatives can be converted to functionalized furans through treatment with DBU followed by acid-catalyzed rearrangement . The presence of the iodomethyl group also allows for further transformations, such as Sonogashira coupling reactions, which can lead to the formation of highly optically active products .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(Iodomethyl)-2,5-dihydrofuran-2-one" are influenced by the halogen substituent and the furan ring. These compounds typically have moderate to good yields and can be synthesized under mild conditions . The iodine atom in the molecule provides a site for nucleophilic attack, which can be exploited in various synthetic applications. The halogenated furanones are also amenable to large-scale synthesis, which is beneficial for industrial applications .

安全和危害

作用机制

Target of Action

The primary target of 4-(Iodomethyl)-2,5-dihydrofuran-2-one is the double bond in alkenes . This compound acts as a carbenoid, a reagent that behaves as if it were a carbene . Carbenes are neutral species containing a carbon atom with two non-bonding electrons .

Mode of Action

The mode of action of 4-(Iodomethyl)-2,5-dihydrofuran-2-one involves the transfer of a CH2 group to the double bond of an alkene, resulting in the formation of a cyclopropane structure . This reaction is similar to the Simmons-Smith reaction, which is a classic method for cyclopropane synthesis .

Biochemical Pathways

The biochemical pathways affected by 4-(Iodomethyl)-2,5-dihydrofuran-2-one are primarily related to the synthesis of cyclopropane structures . Cyclopropane compounds are present in numerous biological compounds and are interesting synthetic targets due to their highly strained nature .

Pharmacokinetics

As a general principle, these properties would determine the onset, duration, and intensity of the compound’s effect .

Result of Action

The result of the action of 4-(Iodomethyl)-2,5-dihydrofuran-2-one is the formation of cyclopropane structures . These structures are highly strained and reactive, making them interesting targets for synthetic chemistry .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Iodomethyl)-2,5-dihydrofuran-2-one . These factors could include the presence of other chemical species, temperature, pH, and the presence of light . .

属性

IUPAC Name |

3-(iodomethyl)-2H-furan-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IO2/c6-2-4-1-5(7)8-3-4/h1H,2-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFNDMWQRJBABJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Iodomethyl)-2,5-dihydrofuran-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Ethoxyphenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B3018377.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B3018378.png)

![N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B3018385.png)

![2-(2,4-difluorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3018388.png)

![5-(4-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3018394.png)

![1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3018395.png)

![N-cycloheptyl-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzamide](/img/structure/B3018396.png)